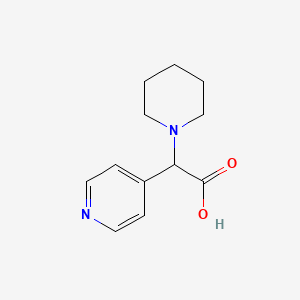

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is an organic compound that features a piperidine ring and a pyridine ring connected through an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Formation of the Pyridine Ring: The pyridine ring is usually synthesized through methods such as the Hantzsch pyridine synthesis or by cyclization of suitable precursors.

Coupling of Rings: The piperidine and pyridine rings are coupled through an acetic acid linker. This can be achieved by reacting piperidine with 4-pyridinecarboxaldehyde in the presence of a base, followed by oxidation to form the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and pyridine derivatives.

Automated Coupling Reactions: Use of automated reactors to couple the piperidine and pyridine rings efficiently.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Catalysis and Organic Synthesis

- The compound serves as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed transformations. Its ability to coordinate with metals makes it valuable in synthesizing complex molecules.

- It acts as a building block for synthesizing more complex organic compounds, facilitating the development of novel chemical entities.

Biological Applications

Enzyme Inhibition

- Research indicates that 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid can inhibit enzymes due to its structural similarity to natural substrates. This property makes it a candidate for developing enzyme inhibitors that target specific biochemical pathways .

Receptor Binding

- The compound may interact with biological receptors, influencing various signaling pathways. Such interactions can lead to potential therapeutic effects in treating diseases.

Antimicrobial Activity

- Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented in multiple studies .

Medical Applications

Drug Development

- The compound is being investigated for its potential as a pharmacophore in designing new therapeutic agents. Its structural features allow it to mimic biologically active molecules, which is crucial in drug design .

Anticancer Research

- Recent studies have explored its analogs as potential anticancer agents. For instance, derivatives of piperidine have shown promising results against specific cancer cell lines, indicating a pathway for further research into its anticancer properties .

Material Science Applications

Development of New Materials

- In material science, this compound is utilized in developing materials with specific properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Table 1: Summary of Biological Activities

Table 2: Synthesis and Characterization

| Compound Name | Synthetic Method | Yield (%) |

|---|---|---|

| This compound | Coupling of piperidine and pyridine derivatives | 85% |

Case Studies

Case Study 1: Enzyme Inhibition

In a study exploring the structure-activity relationship (SAR) of piperidine derivatives, it was found that modifications on the piperidine ring significantly enhanced enzyme inhibitory activity against specific targets involved in metabolic pathways related to tuberculosis . The compound exhibited IC50 values ranging from 13–22 μM, demonstrating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had remarkable efficacy, suggesting that modifications could lead to potent new antibiotics .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

2-(Piperidin-1-yl)-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridine ring at the 3-position.

2-(Piperidin-1-yl)-2-(pyridin-2-yl)acetic acid: Pyridine ring at the 2-position.

2-(Morpholin-4-yl)-2-(pyridin-4-yl)acetic acid: Morpholine ring instead of piperidine.

Uniqueness

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is unique due to its specific positioning of the piperidine and pyridine rings, which can influence its binding affinity and specificity towards biological targets. This structural arrangement can result in distinct pharmacological and chemical properties compared to its analogs.

Biological Activity

2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its structural features that combine a piperidine and pyridine moiety. These functionalities are commonly associated with various biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A piperidine ring , which is known for its role in enhancing the pharmacological properties of various drugs.

- A pyridine ring , contributing to the compound's potential biological activities.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine and pyridine have been reported to possess activity against various bacterial strains. A study demonstrated that certain piperidine-based compounds induced significant cell death in Candida auris, a pathogenic fungus resistant to conventional antifungals, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example:

- Compounds containing similar piperidine structures have shown significant antiproliferative effects against multiple cancer cell lines, including breast and liver cancer cells .

- In vitro studies indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as therapeutic agents .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have also been noted. Research indicates that certain analogs can be effective in treating neurodegenerative disorders such as Alzheimer's disease and schizophrenia by modulating neurotransmitter systems and providing neuroprotection following ischemic events .

Study on Antifungal Activity

A recent study synthesized several piperidine-based derivatives and tested their antifungal activity against Candida auris. The results showed that specific derivatives not only inhibited fungal growth but also disrupted the plasma membrane integrity of the pathogen, leading to apoptosis . This highlights the potential for developing new antifungal therapies based on structural modifications of piperidine derivatives.

Anticancer Research

Another significant study focused on the synthesis and evaluation of piperidine-containing compounds for their anticancer effects. The findings revealed that these compounds not only inhibited cancer cell proliferation but also enhanced apoptosis through caspase activation pathways. The selectivity index was notably higher compared to standard chemotherapeutics like 5-Fluorouracil .

Data Summary

| Activity Type | Compound | Target | MIC (μg/mL) | Mechanism |

|---|---|---|---|---|

| Antifungal | Piperidine Derivative | Candida auris | 0.24 - 0.97 | Plasma membrane disruption |

| Anticancer | Piperidine Analog | MDA-MB-231 (breast cancer) | IC50: 17.02 | Apoptosis induction |

| Neuroprotective | Piperidine Derivative | Neurodegenerative Disorders | N/A | Neurotransmitter modulation |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling piperidine and pyridine derivatives via nucleophilic substitution or condensation reactions. For example, analogous piperidinyl-acetic acid compounds are synthesized by reacting substituted piperidines with pyridinyl acetic acid precursors under basic conditions (e.g., NaOH or Cs₂CO₃) in solvents like water or methanol . Intermediates are purified using column chromatography or recrystallization and characterized via:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and structural integrity .

- Mass Spectrometry (MS) : For molecular weight verification .

- X-ray Crystallography : For definitive structural confirmation when single crystals are obtainable .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .

- Melting Point Analysis : Discrepancies in reported values may indicate impurities; use standardized protocols for reproducibility .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹) .

- Elemental Analysis : Validates empirical formula accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases .

- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., tartaric acid derivatives) followed by fractional crystallization .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Palladium acetate or XPhos ligands enhance coupling efficiency in multi-step syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Reactions at 40–100°C under inert atmospheres reduce side products .

- Workup Adjustments : Acidic/basic extraction removes unreacted starting materials .

Q. What strategies mitigate conflicting data regarding the compound’s physicochemical properties across different studies?

Methodological Answer:

- Standardized Characterization Protocols : Adopt IUPAC guidelines for melting point, solubility, and spectral analysis .

- Interlaboratory Collaboration : Cross-validate results using shared reference samples .

- Advanced Purity Assessment : Use hyphenated techniques (e.g., LC-MS) to detect trace impurities affecting properties .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

- QSAR Studies : Correlate structural features (e.g., piperidine ring substitution) with activity data to prioritize synthetic targets .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-piperidin-1-yl-2-pyridin-4-ylacetic acid |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11(10-4-6-13-7-5-10)14-8-2-1-3-9-14/h4-7,11H,1-3,8-9H2,(H,15,16) |

InChI Key |

PLKDAEQFQNZXRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.